molecular formula C15H23N3O2 B103973 Tert-Butyl-4-(4-Aminophenyl)piperazin-1-carboxylat CAS No. 170911-92-9

Tert-Butyl-4-(4-Aminophenyl)piperazin-1-carboxylat

Katalognummer: B103973
CAS-Nummer: 170911-92-9
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: RXFHRKPNLPBDGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate serves as a critical intermediate in the synthesis of numerous pharmaceutical agents. Its structural properties allow it to enhance drug efficacy, particularly for treatments targeting neurological disorders. For instance, the compound has been studied for its potential in developing drugs that modulate neurotransmitter systems, thereby offering new therapeutic avenues for conditions such as depression and anxiety disorders .

Biochemical Research

In biochemical studies, this compound is utilized to investigate receptor binding and signaling pathways. It aids researchers in understanding the molecular interactions between drugs and their targets, which is crucial for drug design and optimization. The ability to form stable complexes with various receptors makes it an essential tool in pharmacological research .

Analytical Chemistry

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is employed in developing analytical methods for detecting and quantifying related substances. Its chemical stability and reactivity make it suitable for quality control processes in pharmaceutical manufacturing. Techniques such as high-performance liquid chromatography (HPLC) have been used to analyze this compound and its derivatives effectively .

Material Science

The unique properties of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate enable its application in material science, particularly in synthesizing novel materials with specific functionalities. For example, it can be used to create polymers suitable for drug delivery systems, enhancing the bioavailability of therapeutic agents through controlled release mechanisms .

Neuroscience Studies

Research involving this compound has contributed significantly to neuroscience, particularly in exploring its effects on neurotransmitter systems. Studies have indicated that it can influence serotonin and dopamine pathways, which are pivotal in treating various mental health disorders. This opens up possibilities for developing new treatments based on its pharmacological profile .

Data Tables

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disorders
Biochemical ResearchStudies on receptor interactions and signaling pathways
Analytical ChemistryDevelopment of detection methods for quality control
Material ScienceCreation of functional polymers for drug delivery systems
Neuroscience StudiesExploration of effects on neurotransmitter systems

Case Study 1: Antiplasmodial Activity

In a study published by the Medicines for Malaria Venture, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate was synthesized as part of a project aimed at developing new antimalarial drugs. The compound exhibited promising activity against Plasmodium falciparum, indicating potential therapeutic applications against malaria .

Case Study 2: Neuropharmacological Research

Research exploring the neuropharmacological effects of this compound demonstrated its role in modulating serotonin receptors. This study highlighted its potential as a candidate for developing antidepressants that target specific neurotransmitter systems while minimizing side effects associated with traditional therapies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Biologische Aktivität

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (TBAP) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and neurology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

TBAP is characterized by the following chemical structure:

  • Molecular Formula: C14_{14}H20_{20}N2_{2}O2_{2}
  • Molecular Weight: 250.33 g/mol
  • CAS Number: 571188-59-5

The compound features a tert-butyl group, a piperazine ring, and an aminophenyl moiety, which contribute to its biological activities.

TBAP's biological activity is primarily attributed to its interaction with various protein targets, including kinases involved in cancer progression. It has been shown to inhibit specific kinases that play crucial roles in cellular signaling pathways associated with tumor growth and metastasis. For instance, studies indicate that TBAP can modulate the activity of focal adhesion kinase (FAK), which is implicated in several cancer types due to its role in cell adhesion and migration.

Anticancer Activity

Research has demonstrated that TBAP exhibits significant anticancer properties against various cancer cell lines. The following table summarizes the findings from several studies evaluating its efficacy:

Cell Line IC50_{50} (µM) Mechanism of Action Reference
MCF-75.85Inhibition of proliferation
A5493.0Induction of apoptosis
HCT1167.08Inhibition of cell cycle progression
HeLa1.68Inhibition of FAK signaling

Case Study: MCF-7 Cell Line
In a study conducted on the MCF-7 breast cancer cell line, TBAP demonstrated an IC50_{50} value of 5.85 µM, indicating potent inhibitory effects on cell proliferation. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability.

Neuroprotective Effects

Beyond its anticancer properties, TBAP has also been investigated for its neuroprotective effects. Research suggests that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Table: Neuroprotective Activity

Model Effect Observed Reference
Neuroblastoma CellsReduced oxidative stress
Animal ModelsImproved cognitive function

Toxicological Profile

While TBAP shows promising biological activity, understanding its toxicity profile is essential for therapeutic applications. Preliminary studies indicate that TBAP has a favorable safety profile at therapeutic doses; however, further toxicological assessments are necessary to establish safety margins.

Eigenschaften

IUPAC Name

tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFHRKPNLPBDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451853
Record name tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170911-92-9
Record name tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(4-Nitrophenyl)-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester (20 g, 65 mmol) was dissolved in anhydrous ethanol (250 mL) and 10% Pd/C (1.8 g) was added. The mixture was stirred for 1.5 h under 10 psi of hydrogen and filtered through a Celite pad. The pad was washed with ethyl acetate (3×100 mL) and the combined solution was evaporated in vacuo to yield 4-(4-aminophenyl)-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester (18 g, 98% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.8 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 4-(4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (Step 8.3) (1.26 g, 4.1 mmol) and palladium on carbon (200 mg) in MeOH (30 mL) was stirred for 30 min at rt, under a hydrogen atmosphere. The reaction mixture was filtered through a pad of celite and concentrated to afford 1.1 g of the title compound as a pink solid: ESI-MS: 278.2 [M+H]+; tR=2.85 min (System 1).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-iodoaniline (0.654 g, 3 mmol), piperazine-1-carboxylic acid tert-butyl ester (0.67 g, 3.6 mmol), potassium phosphate (1.272 g, 6 mmol), ethylene glycol (0.33 ml) and copper iodide (0.03 g, 0.15 mmol) in 2-propanol (3 ml) was placed under argon in a sealed-tube and heated to 80° C. for 30 hours. After being cooled to room temperature, the medium was washed with water (50 ml) and extracted with ethyl acetate (100 ml). The organic layer was dried over MgSO4, concentrated and chromatographed (dichloromethane:acetone, 70:30) to yield 43a (0.36 g, 1.3 mmol, 43%) as a yellow powder.
Quantity
0.654 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
1.272 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One
Name
Yield
43%

Synthesis routes and methods IV

Procedure details

A mixture of 4-(4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (3 g, 9.76 mmol) and 10% palladium on carbon (300 mg) in 50 mL ethanol and 20 mL ethyl acetate was hydrogenated at room temperature under a 50 psi hydrogen atmosphere for 2 hrs. The reaction mixture was filtered through a plug of Celite and evaporated under reduced pressure to give 4-(4-amino-phenyl)-piperazine-1-carboxylic acid tert-butyl ester that was used in the in the next step without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.